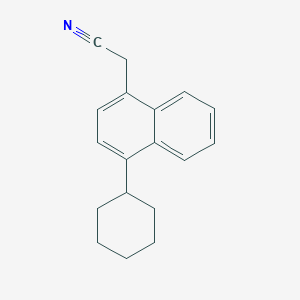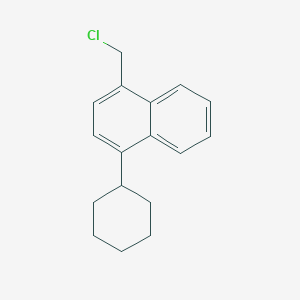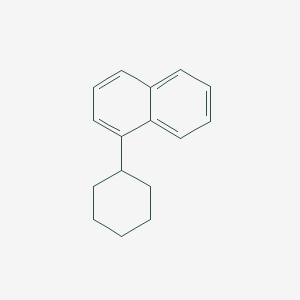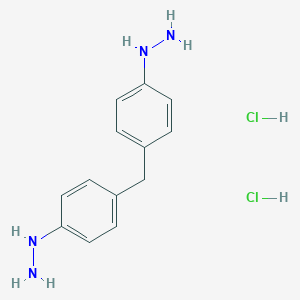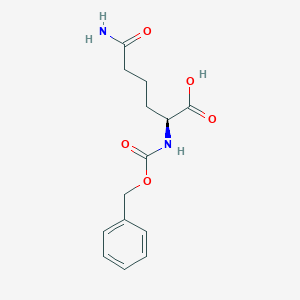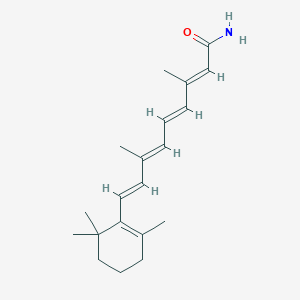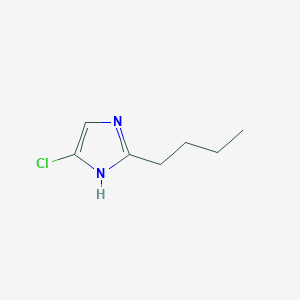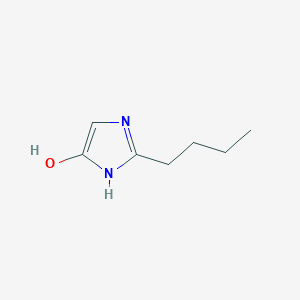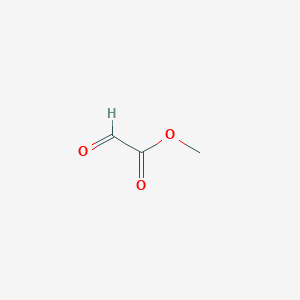
恩夫韦肽乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enfuvirtide acetate is a synthetic peptide used as an antiretroviral drug. It is specifically designed to inhibit the fusion of the human immunodeficiency virus (HIV) with the host cell membrane, thereby preventing the virus from entering the cell and replicating. This compound is particularly significant in the treatment of HIV-1 infections, especially in patients who have developed resistance to other antiretroviral drugs .
科学研究应用
恩夫韦肽乙酸酯在科学研究中具有广泛的应用:
化学: 它用作研究肽合成和纯化技术的一种模型化合物。
生物学: 恩夫韦肽乙酸酯用于研究病毒进入和融合的机制,以及研究病毒蛋白与宿主细胞膜之间的相互作用。
医学: 它是 HIV-1 患者 (尤其是具有多重耐药菌株的患者) 联合抗逆转录病毒治疗的关键组成部分。
作用机制
恩夫韦肽乙酸酯通过结合到 HIV-1 包膜糖蛋白 gp41 亚基中的第一个七肽重复 (HR1) 区域起作用。这种结合阻止了病毒和细胞膜融合所需的构象变化。通过破坏 HIV-1 分子机制 (在与目标细胞融合的最后阶段),恩夫韦肽乙酸酯限制了进一步感染的传播。 它是一种仿生肽,设计用于模拟 HIV-1 融合机制的组分,并取代它们,从而阻止正常融合 .
类似化合物:
T-649: 另一种与 gp41 的 HR2 区域具有同源性的融合抑制剂,以与恩夫韦肽乙酸酯类似的方式阻断发夹结构形成。
独特性: 恩夫韦肽乙酸酯的独特性在于它专门靶向 gp41 的 HR1 区域,使其在阻止 HIV-1 与宿主细胞融合方面非常有效。 它作为仿生肽的设计使它能够有效地模拟和破坏病毒融合过程,使其有别于针对病毒生命周期不同阶段的其他抗逆转录病毒药物 .
生化分析
Biochemical Properties
Enfuvirtide Acetate interacts with the gp41 subunit of the viral envelope glycoprotein . It prevents the conformational changes required for the fusion of viral and cellular membranes . This interaction inhibits HIV-1 fusion with CD4 cells .
Cellular Effects
Enfuvirtide Acetate disrupts the HIV-1 molecular machinery during its final stage of fusion with the target cell, thereby preventing uninfected cells from becoming infected . This limits the spread of further infection .
Molecular Mechanism
Enfuvirtide Acetate works by binding to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein . This prevents the conformational changes required for the fusion of viral and cellular membranes . By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, Enfuvirtide Acetate limits the spread of further infection .
Temporal Effects in Laboratory Settings
This metabolite has a plasma concentration of approximately 15% in adults and in vitro activity of approximately 20% .
Dosage Effects in Animal Models
It is known that the drug is used in combination therapy for the treatment of HIV-1/AIDS in humans .
Metabolic Pathways
Enfuvirtide Acetate is metabolized in the liver . The drug is hydrolysed to form a deaminated metabolite .
Transport and Distribution
The mean steady-state volume of distribution after intravenous administration of a 90-mg dose of Enfuvirtide Acetate was 5.5 ± 1.1 L . Enfuvirtide Acetate is approximately 92% bound to plasma proteins in HIV-infected plasma over a concentration range of 2 to 10 mg/L .
Subcellular Localization
Enfuvirtide Acetate functions outside the cell, blocking HIV-1 entry into a host cell . It binds to gp41, preventing the creation of an entry pore for the capsid of the virus, keeping it out of the cell .
准备方法
合成路线和反应条件: 恩夫韦肽乙酸酯采用结合固相肽合成和溶液相合成的混合方法进行合成。肽片段最初使用固相方法合成,该方法涉及将氨基酸逐个添加到锚定在固体树脂上的不断增长的肽链上。 在合成片段后,它们在溶液中组装以形成完整的肽 .
工业生产方法: 恩夫韦肽乙酸酯的工业生产涉及大规模固相肽合成,然后进行纯化过程,例如高效液相色谱 (HPLC)。 最终产品然后进行冷冻干燥,以获得适合制药用途的稳定干燥粉末形式 .
化学反应分析
反应类型: 恩夫韦肽乙酸酯在合成过程中主要进行肽键形成反应。这些反应涉及通过形成酰胺键来偶联氨基酸。 该化合物在正常生理条件下通常不会发生氧化、还原或取代反应 .
常用试剂和条件:
偶联试剂: 碳二亚胺 (例如,二环己基碳二亚胺) 和脲盐 (例如,HATU) 通常用于肽键形成。
保护基: Fmoc (9-芴甲氧羰基) 用于在合成过程中保护氨基。
裂解试剂: 三氟乙酸用于将肽从固体载体上裂解并去除保护基.
相似化合物的比较
T-649: Another fusion inhibitor with homology to the HR2 region of gp41, blocking hairpin structure formation in a similar way to enfuvirtide acetate.
Uniqueness: Enfuvirtide acetate is unique in its specific targeting of the HR1 region of gp41, making it highly effective in preventing the fusion of HIV-1 with host cells. Its design as a biomimetic peptide allows it to effectively mimic and disrupt the viral fusion process, distinguishing it from other antiretroviral drugs that target different stages of the viral life cycle .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEASPLKKXBYDKL-FXEVSJAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C204H301N51O64 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4492 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
